2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid
Description
2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid is a synthetic small molecule characterized by a propionic acid backbone substituted with a phenyl group at the β-position and a furan-2-carbonyl moiety linked via an amide bond at the α-amino position. Its structure combines aromatic (phenyl and furan) and carboxylic acid functionalities, making it a candidate for diverse biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFNSRFSXTHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the amide bond under mild conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, biocatalytic methods using enzymes to catalyze the formation of the amide bond have been explored as environmentally friendly alternatives .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid acts as a critical building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. For instance, it can be used in the synthesis of furan-based polymers or as a precursor for creating other functionalized compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural motifs are commonly found in pharmaceuticals and natural products. Research indicates that derivatives of this compound may exhibit biological activity such as anti-inflammatory, antimicrobial, or anticancer properties. For example, studies have shown that analogs can interact with specific biological targets, leading to therapeutic effects.
Case Study Example:
A study exploring the anticancer properties of furan derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Medicine
In medicine, the derivatives of this compound are being investigated for their therapeutic capabilities. Researchers are focusing on their mechanisms of action, which may involve modulation of enzyme activity or receptor interactions. For instance, compounds derived from this structure have been shown to inhibit specific enzymes linked to inflammatory pathways.
Therapeutic Potential:
- Anti-inflammatory agents : Research indicates that certain derivatives can inhibit cyclooxygenase enzymes.
- Antimicrobial agents : Some studies suggest efficacy against bacterial strains, providing a basis for further antibiotic development.
Industry
The compound also finds applications in industrial settings, particularly in the production of advanced materials such as polymers and resins. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of polymers |
| Biology | Drug discovery precursor | Anticancer activity |
| Medicine | Therapeutic agent | Anti-inflammatory properties |
| Industry | Advanced materials production | Polymers and resins |
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The furan ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following compounds share structural similarities but differ in substituents, leading to variations in physicochemical and biological properties:
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid (CAS: 356538-93-7)
- Structural Features : Incorporates a 2,5-dimethyl-furan-3-carbonyl group instead of furan-2-carbonyl.
- Biological Activity: No direct data provided, but increased lipophilicity may favor antimicrobial activity in hydrophobic environments .
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid (CAS: 773125-93-2)
- Structural Features: Substitutes the phenyl group with a chloro-trifluoromethylphenyl-furan hybrid and introduces an amino group at the β-position.
- Impact: The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance metabolic stability and may increase affinity for hydrophobic enzyme pockets.
- Biological Activity : Likely targets viral proteases or kinases, as seen in similar trifluoromethyl-containing inhibitors .
(2S)-2-[[2-(1H-Indol-3-yl)acetyl]amino]-3-phenylpropanoic acid
- Structural Features : Replaces the furan-2-carbonyl group with an indole-3-acetyl moiety.
- Biological Activity : Indole derivatives are commonly associated with antiviral and anti-inflammatory activities .
Thioureido Derivatives (e.g., 2-(3-dodecanoyl-thiourea)-3-phenyl-propionic acid)
- Structural Features: Replaces the furan-carbonyl amide with a thioureido-dodecanoyl chain.
- Impact : The thiourea and long alkyl chain increase hydrophobicity and may disrupt bacterial membranes. Sulfur atoms enhance metal-binding capacity .
- Biological Activity : Demonstrated antibacterial efficacy against Gram-positive pathogens in related compounds .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a furan ring, an amide linkage, and a phenyl group, which contribute to its unique chemical properties. This structure enables it to interact with various biological targets, making it a candidate for drug development.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt metabolic pathways in pathogens.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain strains of bacteria and fungi. The presence of the furan ring is critical for this activity, as it allows for interactions with microbial cell structures .
Antimicrobial Activity
Research indicates that this compound has demonstrated potential as an antimicrobial agent. In vitro studies have shown effectiveness against various drug-resistant strains, which is crucial given the rise of multidrug-resistant pathogens globally .
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antiplasmodial Activity
In the context of malaria treatment, derivatives similar to this compound have been synthesized and tested for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. Some derivatives showed promising IC50 values, indicating their potential as new antimalarial agents .
Table 2: Antiplasmodial Activity of Related Compounds
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound.
- Synthesis and Evaluation : A study synthesized various furan derivatives and assessed their antimicrobial activities against resistant strains. The results indicated that modifications in the furan structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .
- Combination Therapy Potential : Another research effort explored the combination of this compound with traditional antibiotics to enhance efficacy against resistant bacterial strains. The results suggested synergistic effects that could lead to lower dosages and reduced side effects in therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid, and what parameters critically influence reaction yields?
- Methodological Answer : The compound is synthesized via coupling reactions between furan-2-carboxylic acid derivatives and amino-functionalized phenylpropionic acid precursors. A ruthenium-catalyzed C3 alkylation strategy (as described in recent literature) enables selective functionalization of the furan ring, using acrylic acid derivatives as coupling partners . Key parameters include:
- Catalyst loading : Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) at 2–5 mol%.
- Temperature : Optimized between 80–120°C to balance reactivity and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stabilization.
Yield improvements (typically 60–85%) are achieved by iterative optimization of these parameters .
Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the furan carbonyl (δ ~160–165 ppm in ¹³C) and phenyl protons (δ ~7.2–7.5 ppm in ¹H).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenyl and propionic acid moieties .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation ([M+H]⁺ expected at m/z 272.1) .
- Elemental Analysis : Verify stoichiometry (C: 61.76%, H: 4.50%, N: 5.14%) .
Advanced Research Questions
Q. How can researchers resolve challenges in distinguishing rotational isomers of this compound during spectroscopic analysis?
- Methodological Answer : Rotational isomerism arises from restricted rotation around the amide bond. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 25°C vs. 60°C to observe coalescence of split signals.
- DFT Calculations : Model energy barriers to rotation (typically 10–15 kcal/mol for similar amides) to predict isomer populations .
- Dynamic HPLC : Use chiral stationary phases to separate isomers under kinetic conditions .
Q. What mechanistic insights guide the optimization of ruthenium-catalyzed C3 alkylation in furan derivatives for this compound’s synthesis?
- Methodological Answer : The reaction proceeds via a coordination-insertion mechanism :
Oxidative Addition : Ru⁰ activates the C–H bond at the furan C3 position.
Alkene Insertion : Acrylic acid derivatives (e.g., methyl acrylate) insert into the Ru–C bond.
Reductive Elimination : Regeneration of the catalyst releases the alkylated product.
Optimization strategies:
- Ligand Design : Bulky phosphine ligands (e.g., PCy₃) suppress undesired β-hydride elimination.
- Additives : Silver salts (AgOTf) enhance electrophilicity of the Ru center.
- Substrate Scope : Electron-deficient furans show higher reactivity (Hammett σ⁺ ~0.8) .
Q. How can computational modeling predict the bioactivity or reactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the phenylpropionic acid moiety with hydrophobic active-site pockets.
- QSAR Models : Correlate substituent effects (e.g., para-methyl vs. fluoro groups) with anti-inflammatory activity (IC₅₀ values).
- MD Simulations : Assess stability of hydrogen bonds between the furan carbonyl and catalytic residues (e.g., Arg120 in COX-2) over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
